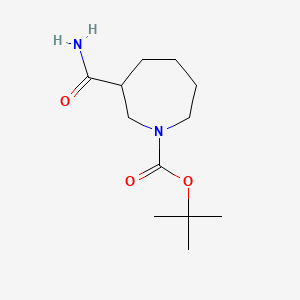
Tert-butyl 3-carbamoylazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-carbamoylazepane-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-carbamoylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-carbamoylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-carbamoylazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Researchers explore its ability to interact with specific biological targets, which could lead to the development of new drugs or treatments .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-carbamoylazepane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Tert-butyl 3-aminopropylcarbamate
- Tert-butyl 3-chloropropylcarbamate
- Tert-butyl 3-hydroxypropylcarbamate
Comparison: Tert-butyl 3-carbamoylazepane-1-carboxylate is unique due to its seven-membered azepane ring, which distinguishes it from other similar compounds that may have different ring sizes or functional groups. This unique structure imparts specific chemical and physical properties, making it suitable for particular applications that other compounds may not fulfill .
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 3-carbamoylazepane-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-5-4-6-9(8-14)10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) |
InChI Key |
LYWLFDHAGIDXHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


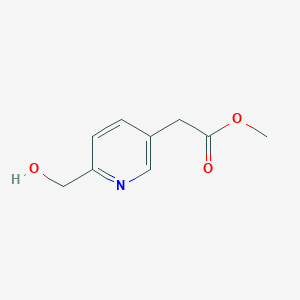
![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
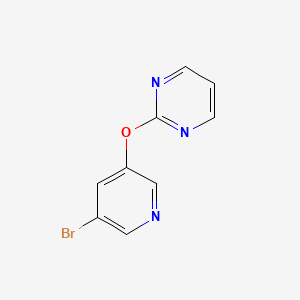
![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)
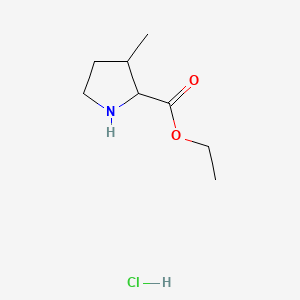
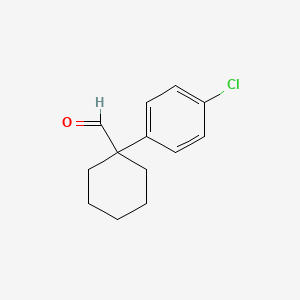
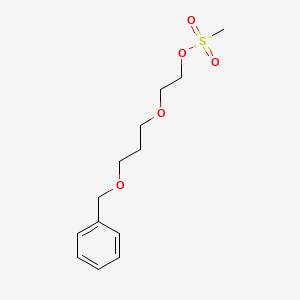
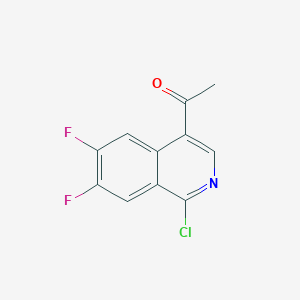
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
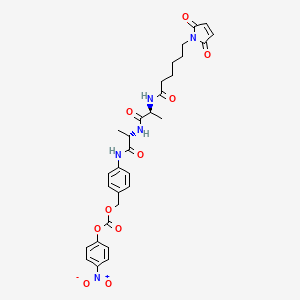
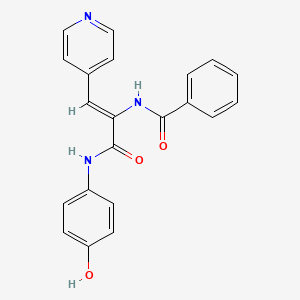
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
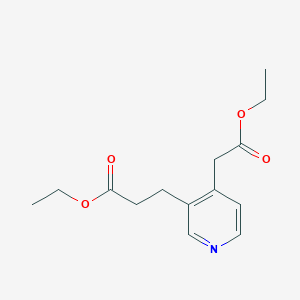
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
